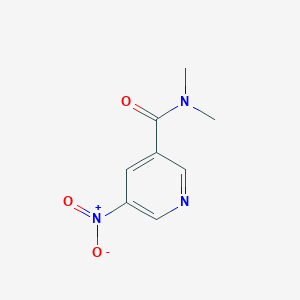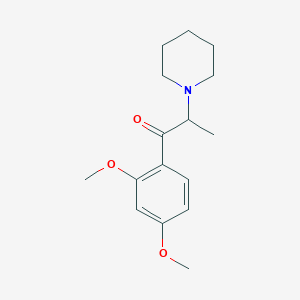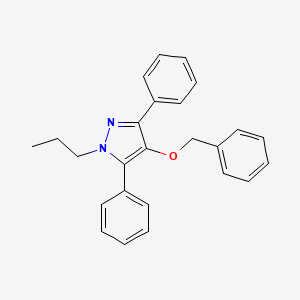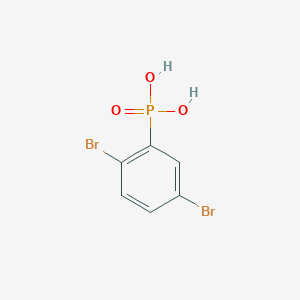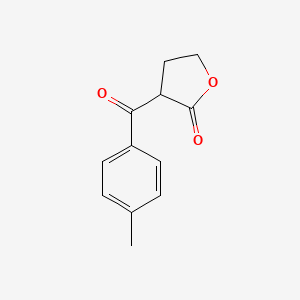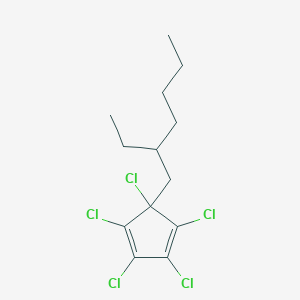
1,2,3,4,5-Pentachloro-5-(2-ethylhexyl)cyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5-Pentachloro-5-(2-ethylhexyl)cyclopenta-1,3-diene is a chlorinated cyclopentadiene derivative. This compound is characterized by the presence of five chlorine atoms and a 2-ethylhexyl group attached to a cyclopentadiene ring. Chlorinated cyclopentadienes are known for their stability and resistance to degradation, making them useful in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentachloro-5-(2-ethylhexyl)cyclopenta-1,3-diene typically involves the chlorination of cyclopentadiene derivatives. The process can be carried out using chlorine gas in the presence of a catalyst such as iron chloride. The reaction is exothermic and requires careful control of temperature and chlorine concentration to avoid over-chlorination.
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination reactors where cyclopentadiene is continuously fed and chlorinated. The reaction mixture is then purified through distillation and crystallization to obtain the desired product with high purity. The use of advanced separation techniques ensures minimal by-products and high yield.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5-Pentachloro-5-(2-ethylhexyl)cyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of chlorinated cyclopentadienone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as hydroxide ions, leading to the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Chlorinated cyclopentadienone derivatives.
Reduction: Partially dechlorinated cyclopentadiene derivatives.
Substitution: Hydroxylated or other functionalized cyclopentadiene derivatives.
Aplicaciones Científicas De Investigación
1,2,3,4,5-Pentachloro-5-(2-ethylhexyl)cyclopenta-1,3-diene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex chlorinated organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as an environmental pollutant.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the area of anti-cancer agents.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5-Pentachloro-5-(2-ethylhexyl)cyclopenta-1,3-diene involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. It can also interact with DNA, leading to mutations and other genetic alterations. The exact molecular targets and pathways involved are still under investigation, but it is known to induce oxidative stress and disrupt cellular homeostasis.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4,5-Pentachlorocyclopenta-1,3-diene: Similar structure but lacks the 2-ethylhexyl group.
2,3,4,5,6-Pentachlorobiphenyl: A chlorinated biphenyl with similar chlorine content but different structural framework.
Hexachlorocyclopentadiene: Contains six chlorine atoms and is used in similar industrial applications.
Uniqueness
1,2,3,4,5-Pentachloro-5-(2-ethylhexyl)cyclopenta-1,3-diene is unique due to the presence of the 2-ethylhexyl group, which imparts different physical and chemical properties compared to other chlorinated cyclopentadienes. This structural feature enhances its solubility in organic solvents and affects its reactivity and interaction with biological systems.
Propiedades
Fórmula molecular |
C13H17Cl5 |
|---|---|
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentachloro-5-(2-ethylhexyl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C13H17Cl5/c1-3-5-6-8(4-2)7-13(18)11(16)9(14)10(15)12(13)17/h8H,3-7H2,1-2H3 |
Clave InChI |
YQWLNCXOHZRJSO-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CC1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



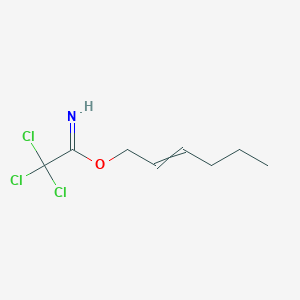
![2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione](/img/structure/B14616475.png)
![2-Benzylidene-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B14616476.png)
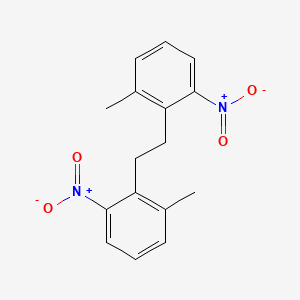
![Methyl {[(thiiran-2-yl)methyl]sulfanyl}acetate](/img/structure/B14616480.png)
![Ethenyl N-{2-[4-(carboxylatooxy)-3-ethenylphenyl]ethyl}glycinate](/img/structure/B14616481.png)

